molecular formula C8H9NO B1282845 3,4-Dihydro-2H-pyrano[2,3-b]pyridine CAS No. 26267-89-0

3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Cat. No. B1282845
CAS RN: 26267-89-0
M. Wt: 135.16 g/mol
InChI Key: VXFMNHKLXSDLKL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a fused pyran and pyridine ring system. This structural motif is prevalent in various natural and synthetic compounds and is known for its wide-ranging biological activities, making it a significant scaffold in medicinal and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives can be achieved through different synthetic strategies. One approach involves a three-component regioselective reaction under ultrasound irradiation, which has been shown to produce fused polycyclic structures in excellent yields and short reaction times . Another method utilizes a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, where the structure of the cyclic 1,3-diketone influences the formation of pyridinone or pyran derivatives . Additionally, an intramolecular inverse electron demand Diels-Alder reaction starting from 1,2,4-triazines has been reported as an efficient route to synthesize substituted dihydrofuro[2,3-b]pyridines and dihydropyrano[2,3-b]pyridines .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine consists of a dihydropyran ring fused to a pyridine ring. The presence of substituents on the core structure can significantly influence the compound's chemical properties and reactivity. For instance, the introduction of hydroxymethyl groups or other substituents can be achieved through various synthetic modifications, such as cross-coupling reactions .

Chemical Reactions Analysis

The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core can undergo various chemical reactions, expanding its utility in synthetic chemistry. For example, the reaction with benzylidenemalononitriles and α-cyanoacrylic esters can afford 4H-pyrano[3,2-c]pyridines, while reactions with different nucleophiles can lead to the formation of polysubstituted derivatives . Additionally, the core structure can be synthesized through a microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation of electron-rich pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their potential applications in medicinal chemistry. For instance, the hydroxy function introduced from glycidol ring opening can impart additional reactivity and solubility to the compounds . The review on the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans highlights the importance of these compounds in various fields, including their biological activities and applications in the food industry, cosmetic products, and chemical industry .

Scientific Research Applications

Efficient Synthesis Routes

  • Hajbi et al. (2010) reported an efficient route to 3-hydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridines, utilizing an intramolecular inverse electron demand Diels-Alder reaction starting from 1,2,4-triazines (Hajbi et al., 2010).

Synthesis and Biomedical Applications

  • Donaire-Arias et al. (2022) covered the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, which includes 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives (Donaire-Arias et al., 2022).

Regioselective Synthesis

  • Nikpassand et al. (2010) demonstrated a regioselective synthesis method for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, providing high yields and short reaction times (Nikpassand et al., 2010).

Microwave-Assisted Three-Component Reactions

  • Xu et al. (2014) synthesized pyrano-fused pyrazolo[3,4-b]pyridine derivatives using microwave-assisted reactions, offering an efficient and promising strategy for constructing the tricyclic pyrano-fused pyrazolo[3,4-b]pyridine skeleton (Xu et al., 2014).

Biological Evaluation

  • Fahim (2017) reported on the regioselective production of pyrano[2,3-c]pyridine with antimicrobial activity against various strains, showcasing the potential biomedical applications of these compounds (Fahim, 2017).

Synthesis and Medicinal Application Review

  • Borah et al. (2021) provided a comprehensive review on the synthesis and medicinal applications of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, demonstrating the significance of these compounds in medicinal and pharmaceutical chemistry (Borah et al., 2021).

properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFMNHKLXSDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC=C2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543403
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrano[2,3-b]pyridine

CAS RN

26267-89-0
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
27
Citations
G Yuan, M Dhaynaut, Y Lan, D Huynh, S Afshar… - 2022 - Soc Nuclear Med
2333 Introduction: Metabotropic glutamate receptor 2 (mGluR2) has been extensively studied as a therapeutic target for several brain disorders, such as schizophrenia, depression, and …
Number of citations: 0 jnm.snmjournals.org
G Yuan, M Dhaynaut, Y Lan, NJ Guehl… - Journal of Medicinal …, 2022 - ACS Publications
Metabotropic glutamate receptor 2 (mGluR2) is a therapeutic target for several neuropsychiatric disorders. An mGluR2 function in etiology could be unveiled by positron emission …
Number of citations: 2 pubs.acs.org
Y Hajbi, F Suzenet, M Khouili, S Lazar, G Guillaumet - Tetrahedron, 2007 - Elsevier
Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been synthesized from 1,2,4-triazines using the inverse electron Diels–Alder reaction. …
Number of citations: 46 www.sciencedirect.com
NAA Elkanzi, RB Bakr… - Journal of Heterocyclic …, 2019 - Wiley Online Library
Novel derivatives of pyrano[2,3‐b]pyridine and pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine were prepared, and their structures were elucidated by spectral and elemental analyses. The newly …
Number of citations: 25 onlinelibrary.wiley.com
Y Hajbi, F Suzenet, M Khouili, S Lazar… - Synthesis, 2010 - thieme-connect.com
An efficient route to 2-(hydroxymethyl)-2, 3-dihydrofuro [2, 3-b] pyridines and 3-hydroxy-3, 4-dihydro-2H-pyrano [2, 3-b] pyridines is reported. The strategy is based on an intramolecular …
Number of citations: 10 www.thieme-connect.com
L Yan, P Huo, JS Debenham… - Journal of medicinal …, 2010 - ACS Publications
This paper describes the discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (…
Number of citations: 20 pubs.acs.org
D Branowska - Tetrahedron, 2004 - Elsevier
1,2,4-Triazines bearing cycloalkeno[c]pyridine substituents at the 5-position, , prepared by an intermolecular Diels–Alder reaction of bi-5,5-triazines with cyclic enamines, were provided …
Number of citations: 17 www.sciencedirect.com
T Lipińska, D Branowska, A Rykowski - Chemistry of Heterocyclic …, 1999 - Springer
Intramolecular diene cycloaddition of 5-acyl-1,2,4-triazineoxime ethers involving a dienophile substituent in the 3-position of the triazine ring is studied. New alkylhetarylketones are …
Number of citations: 9 link.springer.com
E Badarau, F Suzenet, AL Fînaru, G Guillaumet - 2009 - Wiley Online Library
The synthesis of 3‐amino‐8‐azachromans and 3‐amino‐7‐azabenzofurans derivatives is reported. The synthetic strategy is based on an inverse electron demand Diels–Alder …
PW Ondachi, DL Comins - The Journal of Organic Chemistry, 2010 - ACS Publications
The synthesis of novel fused-ring bicyclic (4−6) and tricyclic (7−10) nicotine derivatives from natural (S)-nicotine are described. Enantiopure bicyclic dioxino, dihydrofuro, and …
Number of citations: 24 pubs.acs.org

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